dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate
Description
This compound is a highly complex polycyclic aromatic sulfonate salt characterized by:
- Dibromo substituents at positions 8 and 23.
- Dimethoxy groups at positions 30 and 32.
- A sulfonatooxy group at position 21.
- A nonacyclic framework with 12 fused rings, creating a rigid, planar structure.
- Dipotassium counterions balancing the sulfate charge.
Properties
CAS No. |
93962-98-2 |
|---|---|
Molecular Formula |
C36H18Br2K2O10S2 |
Molecular Weight |
912.7 g/mol |
IUPAC Name |
dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate |
InChI |
InChI=1S/C36H20Br2O10S2.2K/c1-45-27-13-25-23-11-15(37)3-5-19(23)35(47-49(39,40)41)21-9-7-17-18-8-10-22-30-26(14-28(46-2)34(32(18)30)33(27)31(17)29(21)25)24-12-16(38)4-6-20(24)36(22)48-50(42,43)44;;/h3-14H,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
NQCYVKMFVLIHCU-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C2C3=C4C(=C(C5=C(C4=C1)C=C(C=C5)Br)OS(=O)(=O)[O-])C=CC3=C6C=CC7=C(C8=C(C=C(C=C8)Br)C9=CC(=C2C6=C79)OC)OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate involves multiple steps. The synthetic route typically includes bromination, methoxylation, and sulfonation reactions. Industrial production methods often employ high-purity reagents and controlled reaction conditions to ensure the desired product quality.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)
- Structural Similarities : Contains two sulfonate groups and a dipotassium counterion.
- Key Differences : Simpler naphthalene core lacking bromo, methoxy, or polycyclic complexity.
- Applications : Used as a dye intermediate or surfactant due to its high water solubility .
- Data Comparison :
Dipotassium Phosphate (K₂HPO₄)
- Structural Similarities : Shares dipotassium counterions.
- Key Differences: Inorganic phosphate vs. aromatic sulfonate; lacks halogen or methoxy groups.
- Applications : Food additive (buffering agent), fertilizer .
- Data Comparison :
| Property | Target Compound | Dipotassium Phosphate |
|---|---|---|
| pH (1% solution) | Unknown | 8.5–9.5 |
| Hygroscopicity | Likely low (aromatic) | High |
| Regulatory Status | Not listed | GRAS (FDA-approved) |
195,245-Dibromo-4,7,13,16,20,23-Hexaoxa-1,10-Diaza-19(1,2),24(1,2)-Dibenzabicyclo[8.8.6]Tetracosaphane
- Structural Similarities : Dibromo substituents and macrocyclic framework.
- Key Differences : Cryptand structure with ether and amine groups; lacks sulfonate or methoxy.
- Applications: Potassium-selective ionophore for sensors .
- Data Comparison :
| Property | Target Compound | Dibenzocryptand Ionophore |
|---|---|---|
| Ion Binding Affinity | Unstudied | High for K⁺ (log K = 5.2) |
| Synthetic Complexity | Extreme (12 fused rings) | High (macrocyclic synthesis) |
Clorazepate Dipotassium (Pharmaceutical)
| Property | Target Compound | Clorazepate Dipotassium |
|---|---|---|
| Bioactivity | Unknown | GABA receptor modulation |
| Stability in Solution | Likely stable | pH-sensitive degradation |
Key Research Findings and Limitations
- Structural Uniqueness : The target compound’s combination of bromo, methoxy, sulfonate, and polycyclic architecture distinguishes it from simpler dipotassium salts or halogenated macrocycles.
- Data Gaps: No direct experimental data on solubility, stability, or reactivity were found in the evidence. Comparative analysis relies on extrapolation from structurally related compounds.
- Potential Research Directions: Investigate its ion-binding properties (cf. cryptands ). Explore photophysical applications (cf. naphthalene sulfonates ).
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